N-Arachidonoyl-L-Alanine

Overview

Description

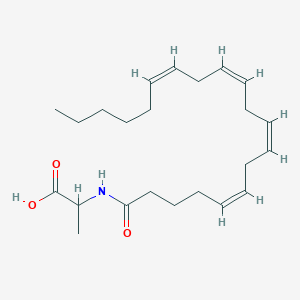

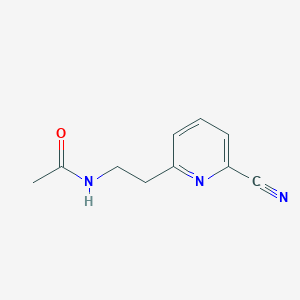

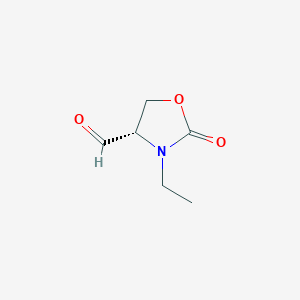

N-Arachidonoyl-L-Alanine: is a naturally occurring compound that belongs to the family of N-acyl amino acids. It is formed by the condensation of the amino group of L-alanine with the carboxy group of arachidonic acid . This compound has garnered interest due to its potential biological activities and its role in various physiological processes.

Scientific Research Applications

N-Arachidonoyl-L-Alanine has several scientific research applications, including:

Mechanism of Action

N-Arachidonoyl-L-Alanine exerts its effects through several mechanisms:

Reactive Oxygen Species Production: It induces the production of reactive oxygen species, which can lead to cell death in cancer cells.

Enzyme Interaction: The compound interacts with enzymes such as cyclooxygenase and lipoxygenase, leading to the formation of various metabolites.

Cell Signaling: It may modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biochemical Analysis

Biochemical Properties

N-Arachidonoyl-L-Alanine interacts with various enzymes and proteins. For instance, it has shown inhibitory activity towards fatty acid amide hydrolase from rat brain . It also interacts with cabbage phospholipase D .

Cellular Effects

This compound has been found to inhibit the proliferation of head and neck squamous cell carcinoma cells . This effect is mediated through a receptor-independent action .

Molecular Mechanism

The anti-cancer effects of this compound are mediated through the production of reactive oxygen species (ROS) and a decrease in phosphorylated Akt . The inhibition of 5-lipoxygenase (5-LO), which is involved in the degradation pathway of this compound, can reverse these effects .

Temporal Effects in Laboratory Settings

It has been observed that this compound itself, except for its glutamate derivative, is stable to hydrolysis by fatty acid amide hydrolase .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Arachidonoyl-L-Alanine can be synthesized through the reaction of arachidonic acid with L-alanine. The process involves the formation of an amide bond between the carboxyl group of arachidonic acid and the amino group of L-alanine. This reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as the laboratory synthesis. This would include the use of efficient coupling reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Arachidonoyl-L-Alanine undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common for this compound, but it can undergo reduction under specific conditions.

Substitution: this compound can participate in substitution reactions where the amide bond is cleaved and replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Enzymes like cyclooxygenase and lipoxygenase are commonly used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used under controlled conditions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidized metabolites of this compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Compounds with different functional groups replacing the amide bond.

Comparison with Similar Compounds

N-Arachidonoyl-L-Alanine is part of a broader family of N-acyl amino acids, which includes compounds such as:

- N-Arachidonoyl-Glycine

- N-Arachidonoyl-Phenylalanine

- N-Arachidonoyl-Tyrosine

- N-Arachidonoyl-GABA

Uniqueness:

- This compound is unique due to its specific interaction with enzymes and its ability to induce reactive oxygen species production, which is not as pronounced in other similar compounds .

By understanding the properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

properties

IUPAC Name |

(2S)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13-,17-16-/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECSOKFEQQDUCP-GDYZQIPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there any environmental applications for N-Arachidonoyl-L-Alanine?

A3: A novel strain of Serratia marcescens capable of catabolizing this compound has been identified. [] This strain shows promise for the bioremediation of environments co-contaminated with cadmium (Cd) and chromium (Cr). [] This finding suggests a potential application of this compound or its degradation products in environmental remediation strategies.

Q2: What analytical techniques are used to identify and quantify this compound?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to identify and quantify this compound in biological samples. [] This technique offers high sensitivity and specificity, making it suitable for studying the compound's metabolic pathways and potential roles in various biological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)

![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)